molecular formula C9H19NO3 B13446654 Tert-butyl 2-[(2-hydroxypropyl)amino]acetate

Tert-butyl 2-[(2-hydroxypropyl)amino]acetate

Cat. No.: B13446654
M. Wt: 189.25 g/mol
InChI Key: WEVDGKVAIPIWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-butyl 2-[(2-hydroxypropyl)amino]acetate can be achieved through several routes. One common method involves the reaction of tert-butyl bromoacetate with 2-amino-1-propanol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Tert-butyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-[(2-hydroxypropyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Tert-butyl 2-[(2-hydroxypropyl)amino]acetate can be compared with other similar compounds, such as:

    Tert-butyl 2-[(2-hydroxyethyl)amino]acetate: This compound has a similar structure but with an ethyl group instead of a propyl group.

    Tert-butyl 2-[(cyclopropylmethyl)amino]acetate: This compound has a cyclopropylmethyl group instead of a hydroxypropyl group.

    Tert-butyl 2-[(diphenylmethylene)amino]acetate: This compound has a diphenylmethylene group instead of a hydroxypropyl group .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxypropylamino)acetate

InChI

InChI=1S/C9H19NO3/c1-7(11)5-10-6-8(12)13-9(2,3)4/h7,10-11H,5-6H2,1-4H3

InChI Key

WEVDGKVAIPIWNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.